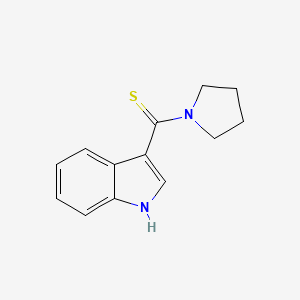
3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-pyrrolidinylcarbonothioyl)-1H-indole, commonly known as SR-147778, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Mécanisme D'action
SR-147778 acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the brain and is involved in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, SR-147778 can reduce food intake and body weight and may also have potential as an anti-addiction medication.
Biochemical and Physiological Effects:
SR-147778 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing food intake and body weight, improving glucose tolerance, and reducing the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SR-147778 in lab experiments is that it is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the physiological and behavioral effects of CB1 receptor activation. However, one limitation is that it may not accurately reflect the effects of endogenous cannabinoids, which are more complex and may involve multiple receptor subtypes.
Orientations Futures
There are a number of potential future directions for research on SR-147778. These include further studies on its potential therapeutic applications in obesity, diabetes, and addiction, as well as investigations into its effects on other physiological systems, such as the immune system. Additionally, further research is needed to fully understand the mechanism of action of SR-147778 and its potential interactions with other receptor systems.
Méthodes De Synthèse
The synthesis of SR-147778 involves the reaction of 3-bromo-1H-indole with pyrrolidine-1-carbodithioic acid to yield the desired compound. The reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
SR-147778 has been extensively studied for its potential therapeutic applications in a variety of diseases, including obesity, diabetes, and addiction. The compound has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in models of diabetes.
Propriétés
IUPAC Name |
1H-indol-3-yl(pyrrolidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-13(15-7-3-4-8-15)11-9-14-12-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKVHJBPKTOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
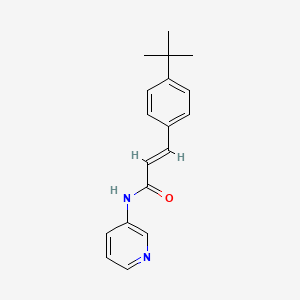
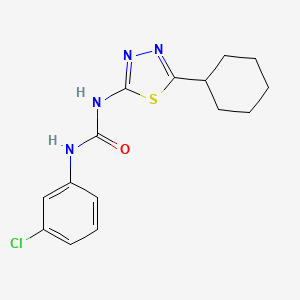

![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)

![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)

![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
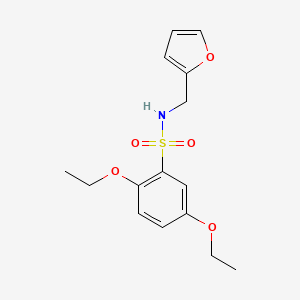
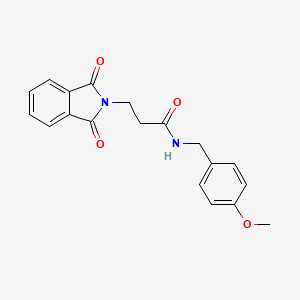
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)